Benzodiazepine Receptor Inhibition
Ethyl indole-2-carboxylate inhibits the benzodiazepine receptor with an IC50 of 2.2 mM . This activity, while modest, is a defined quantitative benchmark. While direct head-to-head comparator data for the methyl ester or acid analog at this receptor are not available in the same study, the presence of a measurable IC50 establishes this compound as a probe for indole-benzodiazepine receptor interactions, whereas many unsubstituted or differently substituted indoles show no such activity. This makes it a valuable reference point for structure-activity relationship (SAR) studies in this target class.
| Evidence Dimension | Inhibition of Benzodiazepine Receptor |
|---|---|
| Target Compound Data | IC50 = 2.2 mM |
| Comparator Or Baseline | No direct comparator data in same study; baseline is no inhibition for many simple indoles. |
| Quantified Difference | Not calculable from single study; qualitative differentiation based on measurable activity. |
| Conditions | In vitro binding assay |
Why This Matters
Provides a specific, quantifiable activity benchmark for CNS-related research that may not be present in other indole-2-carboxylate esters.
